ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with chlorine and fluorine atoms, as well as an ethyl ester group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and halogenation reactions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like palladium or copper salts to facilitate the cyclization and halogenation steps .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent results. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
- Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
- Ethyl 4-chloro-6-fluoro-1,8-naphthyridine-3-carboxylate
- Ethyl 4-chloro-6-fluoro-2,7-naphthyridine-3-carboxylate
Comparison: Ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and fluorine atoms, along with the ethyl ester group, enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C11H8ClFN2O2 |
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Molecular Weight |
254.64 g/mol |
IUPAC Name |
ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)6-5-14-7-3-4-8(13)15-10(7)9(6)12/h3-5H,2H2,1H3 |
InChI Key |
DBGPGTXEGGUYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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